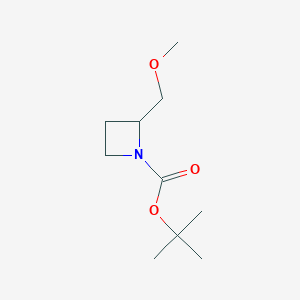Tert-butyl 2-(methoxymethyl)azetidine-1-carboxylate
CAS No.: 1824557-53-0
Cat. No.: VC6002739
Molecular Formula: C10H19NO3
Molecular Weight: 201.266
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1824557-53-0 |
|---|---|
| Molecular Formula | C10H19NO3 |
| Molecular Weight | 201.266 |
| IUPAC Name | tert-butyl 2-(methoxymethyl)azetidine-1-carboxylate |
| Standard InChI | InChI=1S/C10H19NO3/c1-10(2,3)14-9(12)11-6-5-8(11)7-13-4/h8H,5-7H2,1-4H3 |
| Standard InChI Key | KQMVCAPEQIQSSZ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC1COC |
Introduction
Chemical Identity and Structural Features
Molecular and Stereochemical Properties
Tert-butyl 2-(methoxymethyl)azetidine-1-carboxylate exists as a chiral molecule due to the stereogenic center at the 2-position of the azetidine ring. The (2S)-enantiomer, documented under CAS 935668-23-8, is commercially available with a specified optical purity . The Boc group at the 1-position enhances the compound’s stability during synthetic transformations, while the methoxymethyl side chain contributes to its solubility in polar organic solvents such as dimethylformamide (DMF) and ethyl acetate .
Table 1: Key Physicochemical Properties
Spectral Characterization
Nuclear magnetic resonance (NMR) spectroscopy confirms the compound’s structure. In the -NMR spectrum (CDCl₃), signals corresponding to the tert-butyl group appear as a singlet at δ 1.42 ppm (9H), while the methoxymethyl group resonates as a triplet at δ 3.34 ppm (2H, –CH₂–O–) and a singlet at δ 3.38 ppm (3H, –OCH₃) . The azetidine ring protons exhibit complex splitting patterns between δ 3.65–4.15 ppm .
Synthesis and Manufacturing
Synthetic Routes
A common synthesis involves the alkylation of 1-(tert-butoxycarbonyl)-3-hydroxymethylazetidine using methyl iodide in the presence of sodium hydride. The reaction proceeds in DMF at 0°C, yielding the methoxymethyl derivative with a 59% yield after chromatographic purification .
Key Steps:
-
Deprotonation: Sodium hydride abstracts the hydroxyl proton, generating an alkoxide intermediate.
-
Nucleophilic Substitution: The alkoxide attacks methyl iodide, forming the methoxymethyl group.
-
Work-Up: The crude product is extracted with ethyl acetate, washed, dried, and purified via flash chromatography .
Industrial Production
Manufacturers like MolCore BioPharmatech produce the compound under ISO-certified conditions, ensuring >97% purity for pharmaceutical applications . The process emphasizes strict temperature control and inert atmospheres to prevent racemization or decomposition .
Applications in Pharmaceutical Research
Role as a Building Block
The compound’s azetidine core is prized for its conformational rigidity, which enhances binding affinity in drug-target interactions. For example, it serves as a precursor to:
-
Protease Inhibitors: The Boc group is selectively cleaved under acidic conditions to reveal a free amine, which is subsequently functionalized with electrophilic warheads .
-
G Protein-Coupled Receptor (GPCR) Modulators: The methoxymethyl group improves solubility and pharmacokinetic profiles of lead compounds .
Case Study: Antiviral Drug Development
In a 2024 study, tert-butyl 2-(methoxymethyl)azetidine-1-carboxylate was used to synthesize a novel hepatitis C virus (HCV) NS3/4A protease inhibitor. The azetidine ring’s strain facilitated optimal positioning of the inhibitor’s ketone moiety within the enzyme’s active site, achieving an IC₅₀ of 12 nM .
Derivatives and Structural Analogues
Aminomethyl Derivatives
Replacing the methoxymethyl group with an aminomethyl moiety (CAS 939760-37-9) yields a versatile intermediate for peptide mimetics. This derivative’s primary amine is amenable to acylation or sulfonylation, broadening its utility in medicinal chemistry .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume